![molecular formula C18H18O3S B3906832 1-(3,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B3906832.png)
1-(3,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one
説明
1-(3,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one, also known as 4-Methylthio-2,5-dimethoxyphenylacrylketone or DMDM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various cellular pathways and enzymes. In cancer cells, DMDM has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell death. In inflammatory cells, DMDM has been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to have various biochemical and physiological effects. In cancer cells, DMDM has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the formation of blood vessels that supply nutrients to the tumor. In inflammatory cells, DMDM has been shown to reduce the production of nitric oxide, a molecule involved in inflammation and pain. In addition, DMDM has been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of using 1-(3,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. In addition, DMDM is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using DMDM in lab experiments is its potential toxicity, which may affect the interpretation of results. Therefore, caution should be taken when handling and using DMDM in lab experiments.
将来の方向性
There are several future directions for research on 1-(3,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one. One potential direction is the development of novel anti-cancer and anti-inflammatory agents based on the structure of DMDM. Another direction is the investigation of the mechanism of action of DMDM in more detail, which may lead to the discovery of new cellular pathways and enzymes that can be targeted for therapeutic purposes. Additionally, the potential use of DMDM as a fluorescent probe and as a building block for the synthesis of novel materials should be further explored.
Conclusion:
1-(3,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(3,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one have been discussed in this paper. Further research on DMDM may lead to the development of novel therapeutic agents and materials that can benefit various industries.
科学的研究の応用
1-(3,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, DMDM has been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of various cancer cell lines. In pharmacology, DMDM has been studied for its potential as an anti-inflammatory and analgesic agent. In material science, DMDM has been explored for its potential use as a fluorescent probe and as a building block for the synthesis of novel materials.
特性
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3S/c1-20-17-11-7-14(12-18(17)21-2)16(19)10-6-13-4-8-15(22-3)9-5-13/h4-12H,1-3H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAAFYDERPUUOB-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N,N'-trimethyl-N'-[1-(5-phenylpentanoyl)-3-piperidinyl]-1,3-propanediamine](/img/structure/B3906749.png)
![N-{2-[(2-amino-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B3906754.png)
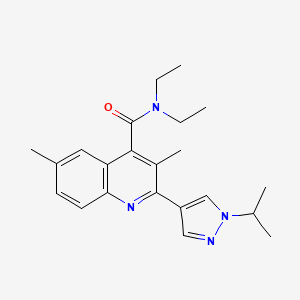
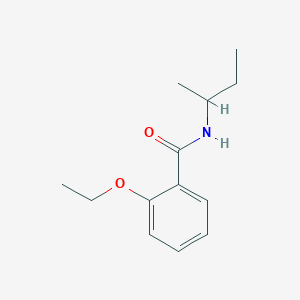
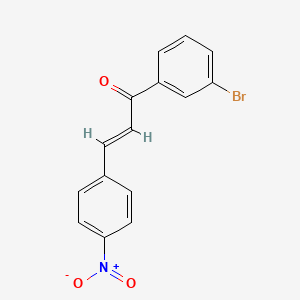
![1-[(4-nitrophenyl)acetyl]-3-(3-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3906769.png)
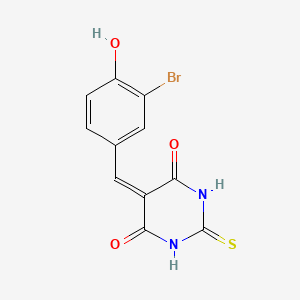
![3-(2-furyl)acrylaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B3906796.png)

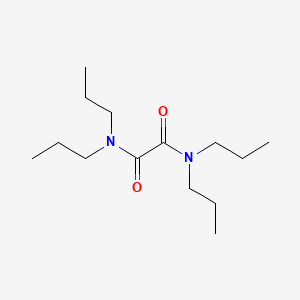
![6-bromo-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B3906818.png)

![ethyl 2-[2-(3-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3906840.png)
![2-methyl-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3906846.png)